

# Biosynthesis pathway of 3-O-Feruloylquinic acid

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## Compound of Interest

Compound Name: 3-O-Feruloylquinic acid

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An In-depth Technical Guide on the Biosynthesis of **3-O-Feruloylquinic Acid**

## Introduction

**3-O-Feruloylquinic acid** is a significant plant secondary metabolite belonging to the hydroxycinnamic acid ester family. It is an isomer of chlorogenic acid and is formed through the esterification of ferulic acid and quinic acid.<sup>[1]</sup> Found in various plants, including coffee, wheat, and tomatoes, this compound and its isomers exhibit notable antioxidant and anti-inflammatory properties, making them of great interest to researchers in nutrition, pharmacology, and drug development.<sup>[1][2][3][4]</sup> Understanding the biosynthetic pathway of **3-O-feruloylquinic acid** is crucial for its potential biotechnological production and for modulating its concentration in crops to enhance their nutritional value.

This technical guide provides a detailed overview of the enzymatic reactions leading to the synthesis of **3-O-feruloylquinic acid**, presents quantitative data on key enzymes, details relevant experimental protocols, and visualizes the core biochemical pathways and workflows.

## The Biosynthesis Pathway of 3-O-Feruloylquinic Acid

The formation of **3-O-feruloylquinic acid** is an extension of the general phenylpropanoid pathway, a central route in plant metabolism responsible for synthesizing a wide array of phenolic compounds.<sup>[5]</sup> The pathway can be broadly divided into two major stages: the formation of the hydroxycinnamoyl-CoA precursor (feruloyl-CoA) and the subsequent transfer of the feruloyl group to quinic acid.

## Stage 1: Synthesis of Feruloyl-CoA

The initial steps are shared with the biosynthesis of lignin and flavonoids, starting from the amino acid L-phenylalanine.[5][6]

- L-Phenylalanine to p-Coumaroyl-CoA: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid. This is followed by hydroxylation at the C4 position by Cinnamate 4-Hydroxylase (C4H) to yield p-coumaric acid. Subsequently, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[6]
- Formation of Caffeoyl-CoA: p-Coumaroyl-CoA is a critical branch point. To introduce the 3-hydroxyl group on the phenyl ring, the pathway proceeds through a "shikimate shunt".[6][7]
  - Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to an acceptor molecule, typically shikimate, producing p-coumaroyl-shikimate.[7][8]
  - p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H), a cytochrome P450 enzyme, then hydroxylates p-coumaroyl-shikimate to form caffeoyl-shikimate.[7][9]
  - HCT acts a second time, catalyzing the reverse reaction to convert caffeoyl-shikimate back to a CoA thioester, yielding caffeoyl-CoA.[8][10] An alternative route involving a Caffeoyl Shikimate Esterase (CSE) can also hydrolyze caffeoyl-shikimate to caffeic acid, which is then activated by 4CL to caffeoyl-CoA.[8][11][12]
- Methylation to Feruloyl-CoA: The final step in this stage is the methylation of the newly introduced 3-hydroxyl group. Caffeoyl-CoA 3-O-Methyltransferase (CCoAOMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of caffeoyl-CoA, resulting in the formation of feruloyl-CoA.[6]

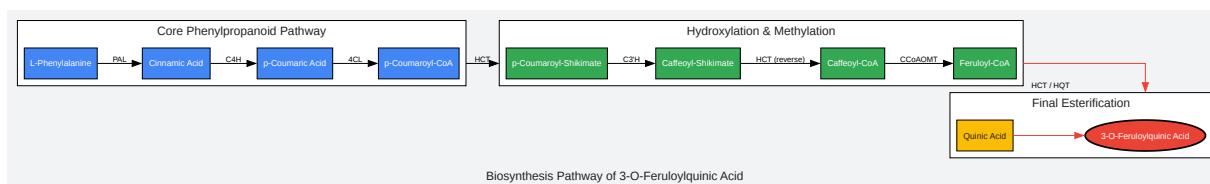
## Stage 2: Esterification to form 3-O-Feruloylquinic Acid

The final step is the esterification of quinic acid with feruloyl-CoA. This reaction is catalyzed by a BAHD acyltransferase family enzyme, most notably Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) or the closely related Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT).[7][9][13] These

enzymes can utilize quinic acid as an acyl acceptor, transferring the feruloyl group from feruloyl-CoA to one of the hydroxyl groups on the quinic acid molecule to form feruloylquinic acid.[9][14] While HCT shows a preference for shikimate, it can also use quinate, whereas HQT preferentially uses quinate.[7][9] The specific isomer formed (e.g., 3-O-, 4-O-, or 5-O-) is dependent on the regiospecificity of the particular HCT or HQT enzyme variant present in the plant species.

## Pathway Visualization

The overall biosynthetic pathway is illustrated below.



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Caption: Biosynthesis pathway from L-Phenylalanine to **3-O-Feruloylquinic acid**.

## Quantitative Data

Quantitative analysis of the enzymes involved in the biosynthesis of **3-O-feruloylquinic acid** is essential for understanding the pathway's flux and regulation. The kinetic properties of HCT, a key enzyme, have been studied in various plant species.

Table 1: Kinetic Properties of HCT from Different Plant Species (Forward Reaction)

Enzyme Source	Substrate	Apparent Km (μM)	Reference
Brachypodium distachyon (BdHCT1)	p-Coumaroyl-CoA	1.8 ± 0.3	<a href="#">[10]</a>
Shikimate	24.3 ± 3.8	<a href="#">[10]</a>	
Arabidopsis thaliana (AtHCT)	p-Coumaroyl-CoA	5.6 ± 0.6	<a href="#">[10]</a>
Shikimate	129.0 ± 12.0	<a href="#">[10]</a>	
Medicago truncatula (MtHCT1)	p-Coumaroyl-CoA	1.9 ± 0.3	<a href="#">[10]</a>
Shikimate	50.0 ± 5.0	<a href="#">[10]</a>	

Table 2: Kinetic Properties of HCT from Different Plant Species (Reverse Reaction)

Enzyme Source	Substrate	Apparent Km (μM)	Reference
Brachypodium distachyon (BdHCT1)	Caffeoyl-Shikimate	11.0 ± 1.0	<a href="#">[10]</a>
Coenzyme A	13.0 ± 1.0	<a href="#">[10]</a>	
Arabidopsis thaliana (AtHCT)	Caffeoyl-Shikimate	1.1 ± 0.1	<a href="#">[10]</a>
Coenzyme A	10.0 ± 1.0	<a href="#">[10]</a>	
Medicago truncatula (MtHCT1)	Caffeoyl-Shikimate	2.0 ± 0.2	<a href="#">[10]</a>
Coenzyme A	14.0 ± 2.0	<a href="#">[10]</a>	

Note: Kinetic data for the specific reaction of feruloyl-CoA with quinic acid is less commonly reported and can vary significantly between species and specific enzyme isoforms.

## Experimental Protocols

## Protocol for HCT Enzyme Activity Assay

This protocol is adapted from methods used for analyzing HCT activity in plant protein extracts. [15][16] It measures the conversion of p-coumaroyl-CoA and shikimate to p-coumaroyl shikimate. A similar approach can be used with feruloyl-CoA and quinic acid to measure the activity for feruloylquinic acid synthesis.

### A. Protein Extraction

- Harvest fresh plant tissue (e.g., xylem) and immediately freeze in liquid nitrogen.
- Grind the tissue to a fine powder under liquid nitrogen.
- Add protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 15% glycerol, 1% PVPP, 1x protease inhibitor cocktail).
- Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) at 4°C.
- Collect the supernatant containing the crude protein extract. Determine protein concentration using a Bradford assay.
- Prepare a negative control by boiling an aliquot of the protein extract for 10 minutes to denature the enzymes.[15]

### B. Enzymatic Reaction

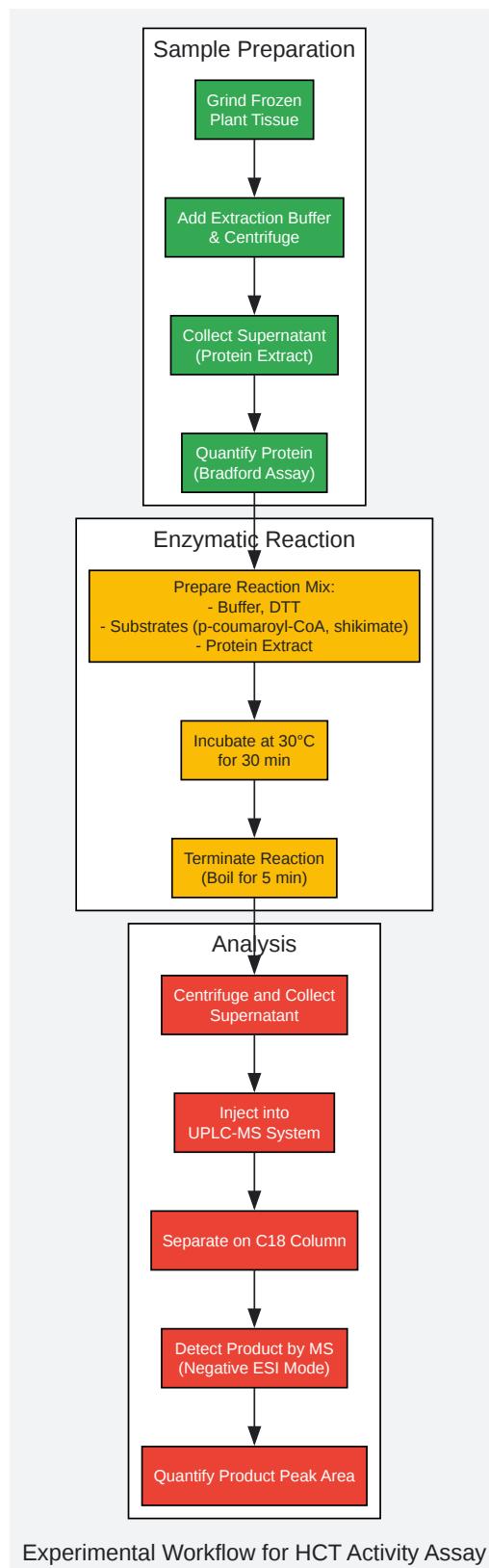
- Prepare a reaction mix in a 1.5-ml microcentrifuge tube. The final 40 µl reaction should contain:
  - 100 mM Tris-HCl, pH 7.0
  - 1 mM DTT
  - 100 µM p-coumaroyl-CoA (or feruloyl-CoA)
  - 100 µM shikimic acid (or quinic acid)
  - 10 µg of total protein extract[14][15]

- Initiate the reaction by adding the protein extract.
- Incubate the reaction at 30°C for 30 minutes.[14][15]
- Terminate the reaction by boiling the samples for 5 minutes.[14][15]
- Centrifuge the samples to pellet any precipitated protein before analysis.

#### C. Product Analysis by UPLC-MS

- Analyze the reaction supernatant using a UPLC system coupled to a mass spectrometer (e.g., Thermo LTQ XL).[16]
- Chromatographic Separation: Use a C18 column (e.g., Acquity BEH C18, 2.1 mm x 150 mm, 1.7  $\mu$ m).[15]
  - Mobile Phase A: Water with 1% acetonitrile and 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 1% water and 0.1% formic acid.
  - Gradient: A typical gradient might be: 0 min, 5% B; 30 min, 50% B; 33 min, 100% B.[15]
  - Flow Rate: 350  $\mu$ l/min.
  - Column Temperature: 40°C.
- Mass Spectrometry: Operate the MS in negative electrospray ionization (ESI) mode.[15]
  - Monitor for the mass-to-charge ratio (m/z) of the expected product. For p-coumaroyl shikimate, the m/z is 319.[15] For **3-O-feruloylquinic acid**, the molecular ion peak [M-H]<sup>-</sup> is at m/z 367.[17]
  - Quantify the product by integrating the peak area of the corresponding extracted ion chromatogram.

## Experimental Workflow Visualization

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